molecular formula C8H12O B14499788 5-Ethenylcyclohex-2-en-1-ol CAS No. 64248-92-6

5-Ethenylcyclohex-2-en-1-ol

Cat. No.: B14499788
CAS No.: 64248-92-6
M. Wt: 124.18 g/mol
InChI Key: KZVQCNDPDHJRDG-UHFFFAOYSA-N
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Description

5-Ethenylcyclohex-2-en-1-ol is a bicyclic alcohol characterized by a cyclohexene ring substituted with an ethenyl group at position 5 and a hydroxyl group at position 1. The ethenyl group confers unique electronic and steric properties, distinguishing it from other cyclohexenol derivatives. Applications may include intermediates in organic synthesis or pharmaceuticals, though further studies are required to confirm these uses.

Properties

CAS No.

64248-92-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-ethenylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2-3,5,7-9H,1,4,6H2

InChI Key

KZVQCNDPDHJRDG-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC=CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylcyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 5-ethenylcyclohexene. This process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Ethenylcyclohex-2-en-1-ol may involve catalytic hydrogenation of 5-ethenylcyclohexene using a palladium catalyst. This method ensures high yield and purity of the desired product. The reaction is carried out under controlled pressure and temperature conditions to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to a single bond using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst at room temperature.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of cyclohex-2-en-1-one or cyclohex-2-en-1-al.

    Reduction: Formation of 5-ethenylcyclohexanol.

    Substitution: Formation of 5-ethenylcyclohex-2-en-1-chloride or 5-ethenylcyclohex-2-en-1-bromide.

Scientific Research Applications

5-Ethenylcyclohex-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison
Compound Name Key Substituents Functional Groups Structural Features
5-Ethenylcyclohex-2-en-1-ol Ethenyl (C5), hydroxyl (C1) Alcohol, alkene Bicyclic, unsaturated ring
(1S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol Methyl (C2), prop-1-en-2-yl (C5) Alcohol, alkene Additional branching at C2 and C5
5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol Ethenyl (C5), dimethyl (C2, C2) Alcohol, ether Six-membered dioxane ring
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Naphthyl (C4), aryl (C6), ester (C2) Ester, ketone, aromatic Polycyclic, electron-withdrawing groups

Key Observations :

  • Electronic Effects : The hydroxyl group in 5-ethenylcyclohex-2-en-1-ol enhances nucleophilicity, whereas ester or ketone groups in compounds reduce reactivity .
  • Ring Stability : The dioxane ring in 5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol () offers conformational rigidity, unlike the flexible cyclohexene backbone of the target compound .

Key Observations :

  • Efficiency : highlights low yields (18%) for certain alcohols, suggesting challenges in isolating hydroxyl-containing products .
  • Purification : Recrystallization () vs. chromatography () reflects differing solubility profiles influenced by substituents .

Physicochemical Properties

Table 3: Comparative Properties
Compound Name Boiling Point/Stability Solubility Reactivity
5-Ethenylcyclohex-2-en-1-ol Likely moderate (similar to cyclohexenols) Polar solvents (ethanol, water) High (OH nucleophilicity)
5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol Higher (dioxane ring stability) Lipophilic (hexanes, ethyl acetate) Lower (ether group deactivation)
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Decomposes upon heating (keto group) Ethanol, DMSO Moderate (ester hydrolysis prone)

Key Observations :

  • Solubility : The hydroxyl group in 5-ethenylcyclohex-2-en-1-ol improves water solubility compared to ether- or ester-containing analogs .
  • Thermal Stability : Dioxane derivatives () exhibit enhanced stability due to ring rigidity, whereas keto-esters () may degrade under reflux .

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